molecular formula C8H7ClO2S B1610988 methyl 3-(chlorothio)benzoate CAS No. 88489-85-4

methyl 3-(chlorothio)benzoate

Cat. No.: B1610988
CAS No.: 88489-85-4
M. Wt: 202.66 g/mol
InChI Key: BGGLFSMDNTURAD-UHFFFAOYSA-N
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Description

Methyl 3-(chlorothio)benzoate is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a chlorothio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorothio)benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-mercaptobenzoate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Methyl 3-mercaptobenzoate+SOCl2Methyl 3-(chlorothio)benzoate+SO2+HCl\text{Methyl 3-mercaptobenzoate} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Methyl 3-mercaptobenzoate+SOCl2​→Methyl 3-(chlorothio)benzoate+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorothio)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorothio group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the chlorothio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include methyl 3-(alkylthio)benzoates or methyl 3-(aminothio)benzoates.

    Oxidation: Products include methyl 3-(sulfinyl)benzoate or methyl 3-(sulfonyl)benzoate.

    Reduction: The major product is methyl 3-(hydroxythio)benzoate.

Scientific Research Applications

Methyl 3-(chlorothio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-(chlorothio)benzoate involves its interaction with various molecular targets. The chlorothio group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, making it useful in medicinal chemistry for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylthio)benzoate
  • Methyl 3-(ethylthio)benzoate
  • Methyl 3-(phenylthio)benzoate

Uniqueness

Methyl 3-(chlorothio)benzoate is unique due to the presence of the chlorothio group, which imparts distinct reactivity compared to other thio-substituted benzoates. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-chlorosulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-4-7(5-6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGLFSMDNTURAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575052
Record name Methyl 3-(chlorosulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-85-4
Record name Methyl 3-(chlorosulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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